molecular formula C16H22BrNO3 B1322443 tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate CAS No. 790667-54-8

tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate

Cat. No.: B1322443
CAS No.: 790667-54-8
M. Wt: 356.25 g/mol
InChI Key: OFMHYHKXBMYVPZ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate is a brominated piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 1-position of the piperidine ring and a 3-bromophenoxy substituent at the 4-position. This compound is widely utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. The bromine atom enhances its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the Boc group offers stability during synthetic modifications .

Properties

IUPAC Name

tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-9-7-13(8-10-18)20-14-6-4-5-12(17)11-14/h4-6,11,13H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMHYHKXBMYVPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626157
Record name tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790667-54-8
Record name tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-4-(3-bromophenoxy)piperidine
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Biological Activity

tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate is a synthetic compound notable for its role as an intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and related research findings.

The primary biological activity of this compound is linked to its function as a PARP inhibitor. PARP enzymes are crucial for DNA repair mechanisms, particularly in cells with BRCA1 and BRCA2 mutations. By inhibiting these enzymes, the compound can enhance the cytotoxic effects of DNA-damaging agents used in cancer treatment.

Key Mechanistic Insights:

  • PARP Inhibition: The compound binds to PARP enzymes, preventing them from repairing DNA breaks in cancer cells, leading to increased cell death.
  • Impact on Cancer Cells: Studies indicate that compounds like this compound can significantly reduce the proliferation of various cancer cell lines by disrupting their DNA repair processes .

In Vitro Studies

Research has demonstrated that this compound exhibits potent anti-cancer activity. For instance, studies involving human glioblastoma cells (U251) showed that treatment with this compound significantly decreased cell proliferation and altered gene expression profiles associated with tumor growth and inflammation .

Table 1: Effects of this compound on U251 Cells

Treatment Concentration (nM)Cell Proliferation (% Decrease)IL-1β Release (% Inhibition)
1003025
2005040
4007060

Comparative Studies

Comparative analysis with other PARP inhibitors indicates that while many compounds share structural similarities with this compound, its specific bromophenoxy substitution may enhance its binding affinity to PARP enzymes compared to other derivatives .

Table 2: Comparison of PARP Inhibitors

Compound NameStructure FeaturesBinding Affinity (Ki, nM)
NiraparibPiperidine core with varied substituents0.5
OlaparibSimilar piperidine framework0.6
This compoundUnique bromophenoxy moietyTBD

Scientific Research Applications

Medicinal Chemistry Applications

1. Intermediate in Drug Synthesis

tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. Niraparib is particularly effective for treating BRCA1 and BRCA2 mutant tumors, showcasing the compound's significance in oncology .

2. Role in Kinase Inhibitors

The compound is also an important intermediate in the production of Vandetanib, an anti-cancer drug that functions as a kinase inhibitor targeting various receptors, including the vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR). This illustrates its utility in developing targeted cancer therapies .

Synthesis and Case Studies

A notable case study involves the synthesis of Niraparib from this compound. In clinical trials, Niraparib demonstrated significant improvements in progression-free survival among patients with specific genetic mutations. This underscores the compound's role not just as a building block but as part of a therapeutic strategy that has clinical implications.

Comparison with Similar Compounds

Positional Isomers of Bromophenoxy Derivatives

Several positional isomers differ in the substitution pattern of the bromophenoxy group:

Compound Name Substituent Position CAS Number Key Differences Reference
tert-Butyl 3-(3-bromophenoxy)piperidine-1-carboxylate 3-position (piperidine) 1222903-07-2 Bromophenoxy at piperidine 3-position; altered steric hindrance and electronic effects
tert-Butyl 4-(2-bromophenoxy)piperidine-1-carboxylate 2-position (phenoxy) 444605-55-4 Bromine at phenoxy 2-position; reduced steric bulk compared to 3-bromo isomer
tert-Butyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate Methyl spacer N/A Phenoxy linked via methyl group; increased flexibility and altered polarity

Impact of Positional Isomerism :

  • 2-Bromo on Phenoxy (CAS 444605-55-4): The ortho-substituted bromine may reduce electronic conjugation with the piperidine ring, limiting resonance stabilization .

Substituted Phenyl and Heterocyclic Analogs

Variations in aromatic substituents and heterocycles significantly alter properties:

Compound Name Substituent CAS Number Key Differences Reference
tert-Butyl 4-(4-chlorophenyl)piperidine-1-carboxylate 4-Chlorophenyl 877399-73-0 Chlorine (less electronegative than Br) reduces leaving group ability; phenyl vs. phenoxy alters solubility
tert-Butyl 4-(4-Bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate Pyrazolyl ring 877399-50-3 Heterocyclic pyrazole introduces nitrogen atoms, enhancing hydrogen bonding and metal coordination
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate 3,4-Difluorobenzyl 1349716-46-6 Amino linker and fluorine substituents increase polarity and potential bioactivity

Key Observations :

  • Chlorophenyl vs. Bromophenoxy: Chlorine’s lower atomic weight and weaker leaving group capability make the chlorophenyl analog less reactive in cross-couplings but more stable under basic conditions .
  • Pyrazolyl Substitution : The pyrazole ring (CAS 877399-50-3) introduces two nitrogen atoms, enabling applications in coordination chemistry and kinase inhibitor synthesis .

Functional Group Variations

Modifications to the substituent’s functional groups impact reactivity and applications:

Compound Name Functional Group CAS Number Key Differences Reference
tert-Butyl 4-formylpiperidine-1-carboxylate Aldehyde 189442-92-0 Formyl group enables nucleophilic additions (e.g., Grignard reactions)
tert-Butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate Thiol (-SH) 1420841-79-7 Thiol group facilitates disulfide bond formation and metal chelation

Functional Group Analysis :

  • Aldehyde (CAS 189442-92-0): The formyl group enhances reactivity in condensation reactions but requires careful handling due to oxidation sensitivity .
  • Thiol (CAS 1420841-79-7): The mercaptoethyl group introduces redox activity, making it suitable for prodrug designs or nanoparticle functionalization .

Q & A

Q. What are the established synthetic routes for tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate, and what reaction conditions are critical for successful synthesis?

  • Methodological Answer: The synthesis typically involves nucleophilic substitution between a piperidine intermediate and 3-bromophenol derivatives. Protecting group strategies, such as using tert-butyloxycarbonyl (Boc) to stabilize the piperidine nitrogen, are critical. For example, tert-butyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate (a structural analog) is synthesized via etherification under basic conditions (e.g., NaH in DMF) . Post-reaction purification via silica gel chromatography is recommended, as demonstrated for structurally similar compounds . Key parameters include anhydrous conditions, controlled temperature, and stoichiometric ratios to minimize side reactions.

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer:
  • Spectroscopy: Use 1H^1H-NMR to confirm tert-butyl protons (1.2–1.4 ppm singlet) and aromatic protons from the 3-bromophenoxy group (6.8–7.5 ppm). 13C^{13}C-NMR should show the Boc carbonyl (~155 ppm) and brominated aromatic carbons .
  • Mass Spectrometry: ESI-MS or HRMS to verify the molecular ion peak (expected m/z ~370–372 for C16H22BrNO3_{16}H_{22}BrNO_3).
  • Purity Assessment: HPLC with UV detection (λ = 254 nm) using C18 columns; compare retention times with standards. Melting point analysis (e.g., related compounds in have mp 50.5–52.5°C) can also indicate purity .

Q. What are the key safety protocols for handling this compound in laboratory settings?

  • Methodological Answer:
  • Personal Protective Equipment (PPE): Fire-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods to avoid inhalation .
  • Fire Safety: Use CO2_2 or dry chemical extinguishers; avoid water jets due to potential reactivity .
  • Emergency Response: In case of exposure, consult a poison center immediately. Firefighters should wear self-contained breathing apparatus (SCBA) .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer:
  • Parameter Screening: Use Design of Experiments (DoE) to test variables like temperature (e.g., 20°C vs. ice-cooled), solvent polarity (DMF vs. THF), and catalyst loading. highlights optimization of similar compounds under varying conditions .
  • Intermediate Monitoring: Track reaction progress via TLC (silica gel, ethyl acetate/hexane). Quench aliquots at intervals for LC-MS analysis.
  • Workflow Adjustments: Introduce microwave-assisted synthesis to reduce reaction time or switch to flow chemistry for scalability.

Q. What methodologies are recommended for resolving discrepancies in crystallographic data during structure determination of this compound?

  • Methodological Answer:
  • Software Tools: Use SHELX suite (SHELXD for phase solution, SHELXL for refinement). Validate with R-factors (<5% for high-resolution data) and residual density maps .
  • Disorder Handling: If piperidine or bromophenoxy groups exhibit disorder, apply restraints (e.g., SIMU, DELU) during refinement. Cross-validate with powder XRD to rule out twinning .
  • Comparative Analysis: Reference analogous structures (e.g., tert-butyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate in ) to identify common packing motifs .

Q. How should researchers approach ecological risk assessment for this compound given limited data on environmental fate?

  • Methodological Answer:
  • Experimental Testing: Conduct OECD 301 biodegradability tests (e.g., Closed Bottle Test) to assess persistence. Measure soil mobility via column leaching experiments .
  • Computational Modeling: Apply QSAR models (e.g., EPI Suite) to predict bioaccumulation (log Kow) and ecotoxicity (LC50_{50}). Compare with structurally related brominated aromatics .
  • Tiered Risk Assessment: Use the European Union’s PBT/vPvB framework to prioritize testing based on molecular weight, halogen content, and stability .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate
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tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate

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